7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
説明
The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 3,4-dimethylphenoxypropyl side chain at position 7, a methyl group at position 3, and a pyrrolidinyl substituent at position 8 of the purine core.
Purine-diones are known for their diverse pharmacological profiles, including kinase modulation and antiparasitic activity. The presence of the 3,4-dimethylphenoxy group enhances lipophilicity, which may improve membrane permeability compared to simpler phenoxy derivatives .
特性
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-13-6-7-16(10-14(13)2)30-12-15(27)11-26-17-18(24(3)21(29)23-19(17)28)22-20(26)25-8-4-5-9-25/h6-7,10,15,27H,4-5,8-9,11-12H2,1-3H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBNTNPZLAOZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Variations and Substituent Effects
The target compound differs from analogues in three key regions:
Position 7 Side Chain: Target Compound: 3-(3,4-dimethylphenoxy)-2-hydroxypropyl. : 2-hydroxy-3-phenoxypropyl (lacking methyl groups on the phenyl ring). : 2-hydroxy-3-(4-methoxyphenoxy)propyl (methoxy substitution instead of methyl).
Position 8 Substituent: Target Compound: Pyrrolidin-1-yl. : 3-Methylanilino (aromatic amino group). (TC227): (Z)-2,4-dihydroxybenzylidene hydrazinyl.
Position 1 and 3 Substitutions: Target Compound: 3-methyl. : 1,3-dimethyl. : Variants include 1-methyl with trifluoromethylphenyl or indazolyl groups.
Tabulated Comparison of Key Analogues
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with alkylation of a purine core (e.g., theophylline derivatives) followed by functionalization at positions 7 and 7. Key steps include:
Alkylation at position 7 : Introduction of the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group via nucleophilic substitution or coupling reactions.
Substitution at position 8 : Reaction with pyrrolidine under controlled conditions to install the pyrrolidin-1-yl moiety.
Purification : Chromatographic techniques (e.g., HPLC, column chromatography) ensure high purity, as side reactions at the purine core are common .
Methodological Note : Optimize solvent polarity (e.g., DMF for alkylation, ethanol for crystallization) and temperature (60–80°C for substitution reactions) to minimize byproducts .
Basic: What analytical techniques are essential for confirming the molecular structure?
Answer:
A combination of spectral and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z calculated for C₂₀H₂₆N₆O₄: 414.42) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Basic: How do physicochemical properties influence solubility and stability?
Answer:
Critical properties include:
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility at the hydroxypropyl ester .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Key optimization strategies:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps to enhance reaction rates .
- Orthogonal Protection : Protect the hydroxyl group (e.g., TBS ether) during substitution at position 8 to prevent side reactions .
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., pyrrolidine substitution) to avoid purine ring decomposition .
Example : A 15% yield increase was reported for a similar compound by switching from THF to DMF as the solvent .
Advanced: How to resolve contradictions between in vitro and in vivo biological data?
Answer:
Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies:
Metabolic Profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., oxidative dealkylation of the pyrrolidine group) .
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate plasma exposure levels with target engagement (e.g., adenosine receptor binding IC₅₀ vs. in vivo efficacy) .
Structural Analog Comparison :
| Analog | In Vitro Activity | In Vivo Efficacy | Key Difference |
|---|---|---|---|
| 8-Ethylamino analog | High enzyme inhibition | Low bioavailability | Reduced logP (1.8 vs. 3.2) |
| 7-Phenethyl analog | Moderate binding | High toxicity | Increased hydrophobicity |
Advanced: What computational methods predict binding affinity and selectivity?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (A₁, A₂ₐ). Focus on hydrogen bonding with Asn253 (A₂ₐ) and π-π stacking with Phe168 .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for pyrrolidine vs. morpholine substitutions to guide selectivity optimization .
- ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., BBB permeability, CYP450 inhibition) .
Case Study : Virtual screening of 7,8-disubstituted purines identified a lead compound with 10-fold higher A₂ₐ selectivity than the parent structure .
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